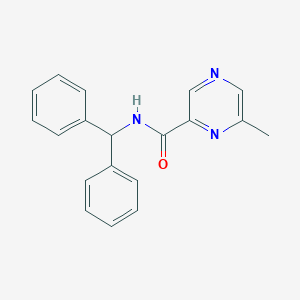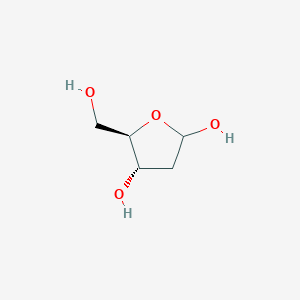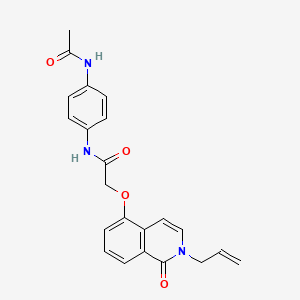
N-Benzhydryl-6-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzhydryl-6-methylpyrazine-2-carboxamide, also known as BMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMPC is a small molecule that belongs to the class of pyrazine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-Benzhydryl-6-methylpyrazine-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been shown to inhibit the activity of Akt, a protein kinase that plays a role in cell survival and proliferation. Moreover, this compound has been found to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have suggested that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been found to increase the activity of antioxidant enzymes such as SOD and catalase, which play a role in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzhydryl-6-methylpyrazine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. Moreover, this compound is stable under physiological conditions and can be easily synthesized in the lab. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-Benzhydryl-6-methylpyrazine-2-carboxamide. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, this compound could be studied for its potential in treating other diseases such as cardiovascular disease and autoimmune disorders. Finally, this compound could be studied for its potential as a drug candidate and could be further optimized for improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. It exhibits various pharmacological properties and has potential therapeutic applications in various diseases. While further research is needed to fully understand its mechanism of action and pharmacokinetics, this compound represents a promising avenue for drug discovery and development.
Synthesemethoden
The synthesis of N-Benzhydryl-6-methylpyrazine-2-carboxamide involves the reaction of 6-methylpyrazine-2-carboxylic acid with benzhydryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-Benzhydryl-6-methylpyrazine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Moreover, this compound has been found to have anti-diabetic effects and has been studied for its potential in treating diabetes.
Eigenschaften
IUPAC Name |
N-benzhydryl-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-12-20-13-17(21-14)19(23)22-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEMBFBPSAVVFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)
![(2-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409456.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)
![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)
![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)
![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)




